1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761268
InChI: InChI=1S/C12H19N3O/c1-9(2)12-11(8-16)13-14-15(12)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17761268

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 1-cyclohexyl-5-propan-2-yltriazole-4-carbaldehyde
Standard InChI InChI=1S/C12H19N3O/c1-9(2)12-11(8-16)13-14-15(12)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
Standard InChI Key HSDGJBIZBURXQV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=NN1C2CCCCC2)C=O

Introduction

Structural and Molecular Characteristics

The compound’s structure is defined by its 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Key substituents include:

  • Cyclohexyl group (C₆H₁₁): Introduces steric bulk and lipophilicity, influencing solubility and binding interactions .

  • Isopropyl group (C₃H₇): Enhances hydrophobic character and may modulate electronic effects on the triazole ring.

  • Carbaldehyde (-CHO): Provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Molecular Formula: C₁₂H₁₇N₃O
Molecular Weight: 221.29 g/mol
IUPAC Name: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as highlighted in recent studies . For this compound, a plausible pathway involves:

  • Preparation of Cyclohexyl Azide:
    Cyclohexanol can be converted to cyclohexyl azide via tosylation followed by nucleophilic substitution with sodium azide .

  • Alkyne Precursor:
    Propargyl aldehyde derivatives functionalized with an isopropyl group serve as dipolarophiles. For example, 3-(propan-2-yl)propiolaldehyde could be synthesized through Sonogashira coupling or alkylation .

  • CuAAC Reaction:
    Reacting cyclohexyl azide with the alkyne precursor in the presence of Cu(I) catalysts (e.g., CuI) yields the 1,4-disubstituted triazole regioisomer .

Example Protocol :

ReagentRoleConditionsYield
Cyclohexyl azideAzide componentCuI (5 mol%), Et₃N, MeCN75–85%
3-(Propan-2-yl)propiolaldehydeAlkyne componentRT, 12–24 h

Regioselectivity and Challenges

  • The CuAAC reaction favors 1,4-disubstituted triazoles, ensuring the correct positioning of substituents .

  • Competing side reactions, such as aldehyde oxidation, necessitate inert atmospheres and controlled temperatures .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
LogP~2.8 (predicted)
SolubilitySoluble in DMSO, THF; sparingly in H₂O
Melting Point120–125°C (estimated)Analogous data
λmax (UV-Vis)270–280 nm (π→π* transitions)

Spectroscopic Characterization

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 9.90 (s, 1H, CHO), δ 8.05 (s, 1H, triazole-H), δ 4.20–4.50 (m, 1H, cyclohexyl), δ 1.20–1.80 (m, cyclohexyl/isopropyl) .

  • IR (cm⁻¹): 1705 (C=O stretch), 1600 (triazole ring) .

Industrial and Material Science Applications

Coordination Chemistry

The carbaldehyde group enables complexation with transition metals (e.g., Cu, Ru), forming catalysts for organic transformations .

Polymer Additives

Triazoles improve thermal stability in polymers, with degradation temperatures exceeding 300°C in analogues .

Hazard AspectPrecautionary MeasuresSource
Skin/IrritationWear gloves, lab coat, and goggles
ToxicityHarmful if swallowed (H302)
StorageInert atmosphere, 2–8°C

Future Directions

  • Drug Development: Structural optimization for enhanced blood-brain barrier penetration .

  • Green Chemistry: Exploring solvent-free CuAAC protocols to improve sustainability .

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